4-(Propan-2-yl)azepane

Descripción

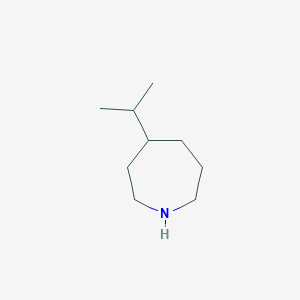

4-(Propan-2-yl)azepane is a seven-membered heterocyclic compound with the molecular formula C9H19N It is a derivative of azepane, where a propan-2-yl group is attached to the fourth carbon of the azepane ring

Propiedades

IUPAC Name |

4-propan-2-ylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)9-4-3-6-10-7-5-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERQRFSWSFUTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)azepane typically involves the ring expansion of smaller cyclic compoundsThis can be achieved using various reagents and conditions, including thermal, photochemical, and microwave irradiation methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are critical factors in the industrial synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Propan-2-yl)azepane can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the azepane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted azepane derivatives.

Aplicaciones Científicas De Investigación

4-(Propan-2-yl)azepane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 4-(Propan-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Azepane: The parent compound of 4-(Propan-2-yl)azepane, which lacks the propan-2-yl group.

Azepine: A related seven-membered heterocyclic compound with a double bond in the ring.

Azepinone: A seven-membered ring compound with a carbonyl group.

Uniqueness: this compound is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications .

Actividad Biológica

4-(Propan-2-yl)azepane, a cyclic compound with a seven-membered nitrogen-containing ring, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropyl group attached to the azepane ring. Its molecular formula is . The unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In studies, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties . Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, including A549 lung cancer cells. The compound appears to modulate key signaling pathways involved in cell proliferation and survival, potentially through inhibition of protein kinases such as PKB-alpha and PKA .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including kinases involved in cancer progression. For example, derivatives of azepane have shown significant inhibitory activity against PKB-alpha with IC50 values in the nanomolar range .

- Receptor Modulation : It may also interact with receptors involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.

Study on Anticancer Activity

A study investigating several azepane derivatives found that certain modifications to the this compound structure enhanced its anticancer efficacy. For instance, derivatives showed improved IC50 values against A549 cells compared to the parent compound. Flow cytometry analysis indicated that these derivatives effectively induced apoptosis through caspase activation pathways .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at varying concentrations, highlighting its potential utility in developing new antimicrobial therapies.

Research Findings Summary

| Biological Activity | Target/Effect | IC50 Values |

|---|---|---|

| Antimicrobial | Various bacteria | Varies by strain |

| Anticancer | A549 cells | ~1.95 µM (derivative) |

| Enzyme Inhibition | PKB-alpha | 4 nM (derivative) |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the azepane structure affect its potency and selectivity.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before moving towards clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.